molecular formula C11H13N3O3 B215048 methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate

methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate

Cat. No. B215048
M. Wt: 235.24 g/mol
InChI Key: UJBLRVLRISNPFK-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate involves the activation of various signaling pathways. This compound has been found to activate the p53 pathway, which leads to the induction of apoptosis in cancer cells. Moreover, Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and activate various signaling pathways. Moreover, Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate in lab experiments is its potential use in cancer therapy. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Moreover, Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate has also been found to have antioxidant and anti-inflammatory properties. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate. One of the major areas of research is the identification of the molecular targets of this compound. Moreover, further studies are needed to determine the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel derivatives of Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate with improved efficacy and reduced toxicity is another area of future research.
Conclusion:
Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate is a promising compound with potential use in cancer therapy and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate involves the reaction of 2,3-dimethyl-1,4-benzoquinone and hydrazine hydrate in the presence of methanol. The reaction is carried out at room temperature for several hours until the desired product is obtained. The purity of the product is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, this compound has been found to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, Methyl (methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-14(2)12-6-8-4-7-5-9(11(15)16-3)13-10(7)17-8/h4-6,12H,1-3H3/b8-6-

InChI Key

UJBLRVLRISNPFK-VURMDHGXSA-N

Isomeric SMILES

CN(C)N/C=C\1/C=C2C=C(N=C2O1)C(=O)OC

SMILES

CN(C)NC=C1C=C2C=C(N=C2O1)C(=O)OC

Canonical SMILES

CN(C)NC=C1C=C2C=C(N=C2O1)C(=O)OC

Origin of Product

United States

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